(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
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Overview
Description
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral alcohol with a cyclohexane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound, such as (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexanone, using a chiral catalyst under specific conditions to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogenation reactors and chiral catalysts ensures the efficient and cost-effective production of this compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces different alcohols or hydrocarbons.
Substitution: Produces halides, amines, or other substituted compounds.
Scientific Research Applications
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it may bind to olfactory receptors, influencing the perception of fragrances. Additionally, its biological activities may involve interactions with enzymes or cellular pathways, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexanone: A precursor in the synthesis of the alcohol.
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexane: A reduced form of the alcohol.
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloride: A substituted derivative.
Uniqueness
(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an isopropenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
50373-36-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10?/m0/s1 |
InChI Key |
ZYTMANIQRDEHIO-QIIDTADFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(C1)O)C(=C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C |
boiling_point |
216.00 to 218.00 °C. @ 760.00 mm Hg |
density |
0.904-0.913 |
melting_point |
78 °C |
physical_description |
Liquid Solid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |
solubility |
slightly soluble in water; soluble in oils miscible (in ethanol) |
Origin of Product |
United States |
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